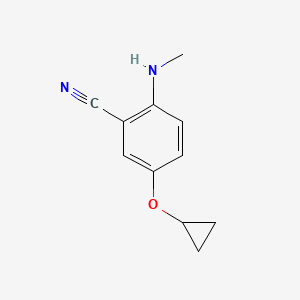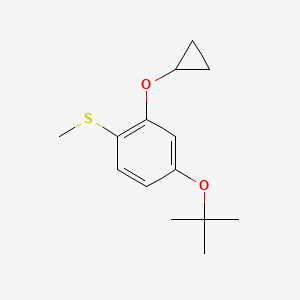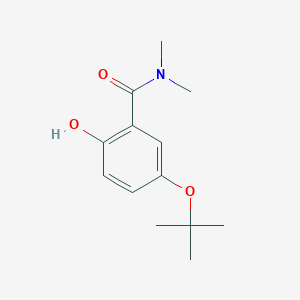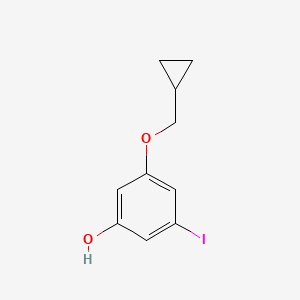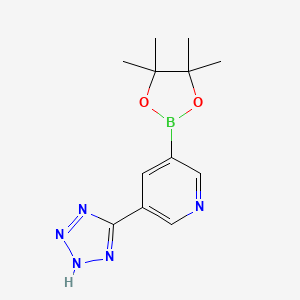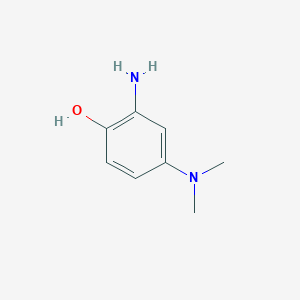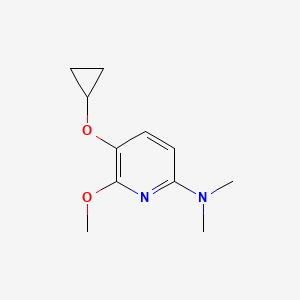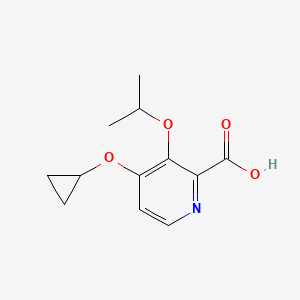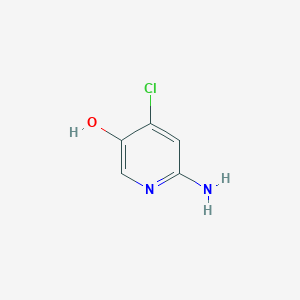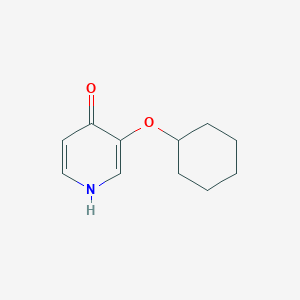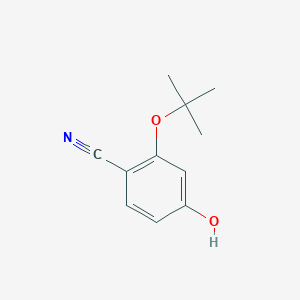
2-(Tert-butoxy)-4-hydroxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tert-butoxy)-4-hydroxybenzonitrile: is an organic compound that features a nitrile group (-CN) attached to a benzene ring, which is further substituted with a tert-butoxy group (-OC(CH₃)₃) and a hydroxyl group (-OH)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tert-butoxy)-4-hydroxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzonitrile.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl groups to form tert-butyl ethers. This can be achieved using tert-butyl chloride in the presence of a base like sodium hydride.
Substitution Reaction: The protected intermediate undergoes a substitution reaction where the tert-butyl group is introduced at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction conditions, leading to more consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Chemistry: 2-(Tert-butoxy)-4-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific structural properties.
作用機序
The mechanism of action of 2-(Tert-butoxy)-4-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability.
類似化合物との比較
4-Hydroxybenzonitrile: Lacks the tert-butoxy group, making it less sterically hindered.
2-(Tert-butoxy)benzonitrile: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
2-Hydroxybenzonitrile: Lacks the tert-butoxy group, making it more reactive in certain conditions.
Uniqueness: 2-(Tert-butoxy)-4-hydroxybenzonitrile is unique due to the presence of both the tert-butoxy and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and industry.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-hydroxy-2-[(2-methylpropan-2-yl)oxy]benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-11(2,3)14-10-6-9(13)5-4-8(10)7-12/h4-6,13H,1-3H3 |
InChIキー |
OZZPACVJSNZFFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CC(=C1)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


